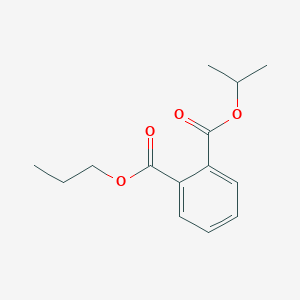

Isopropyl Propyl Phthalate

Übersicht

Beschreibung

Phthalic acid, isopropyl propyl ester is a chemical compound with the molecular formula C14H18O4. It is an ester derivative of phthalic acid, which is widely used in various industrial applications. This compound is known for its role as a plasticizer, which helps to increase the flexibility and durability of plastic materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phthalic acid, isopropyl propyl ester can be synthesized through the esterification of phthalic anhydride with isopropyl alcohol and propyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of phthalic acid, isopropyl propyl ester involves large-scale esterification processes. The reactants, phthalic anhydride, isopropyl alcohol, and propyl alcohol, are mixed in the presence of an acid catalyst. The mixture is heated to a specific temperature and maintained under reflux conditions for several hours. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Phthalic acid, isopropyl propyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phthalic acid and the corresponding alcohols (isopropyl alcohol and propyl alcohol).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.

Oxidation: The ester can undergo oxidation reactions to form phthalic acid and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, heat.

Transesterification: Alcohols, acid or base catalysts, heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Phthalic acid, isopropyl alcohol, propyl alcohol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Phthalic acid and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Plasticizers :

IPP is primarily used as a plasticizer in polyvinyl chloride (PVC) products. Its role is to improve the flexibility and workability of PVC, which is widely used in construction materials, medical devices, and consumer products. The global demand for plasticizers, including IPP, continues to rise as industries seek materials that offer better performance characteristics .

Solvents and Additives :

In addition to its role as a plasticizer, IPP serves as a solvent in various formulations, including paints, coatings, and adhesives. Its effectiveness in dissolving other substances makes it crucial for achieving desired product consistency and performance .

Environmental Research Applications

Biodegradation Studies :

Research has shown that IPP can undergo biodegradation under aerobic and anaerobic conditions. Studies focus on understanding the metabolic pathways of IPP in environmental contexts, assessing how it interacts with microbial communities and influences ecosystem health .

Toxicity Assessments :

Investigations into the environmental impacts of phthalates like IPP have revealed potential toxicity to aquatic organisms. Research emphasizes the need for comprehensive studies on the leaching behavior of phthalates from products into the environment and their subsequent effects on wildlife .

Medical Research Applications

Medical Devices :

IPP is employed in the production of various medical devices due to its compatibility with PVC. Its use raises concerns regarding potential leaching into biological systems, prompting studies on the safety and efficacy of phthalates in medical applications .

Endocrine Disruption Studies :

Phthalates are known endocrine disruptors, and research involving IPP focuses on its effects on hormonal pathways. Studies have linked exposure to phthalates with reproductive health issues and developmental abnormalities in animal models . Investigating these effects helps inform regulatory policies regarding phthalate use in sensitive applications like healthcare.

Case Studies

Wirkmechanismus

The mechanism of action of phthalic acid, isopropyl propyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Phthalic acid, isopropyl propyl ester can be compared with other phthalic acid esters, such as:

- Diethyl phthalate

- Dimethyl phthalate

- Di-n-butyl phthalate

- Diisobutyl phthalate

Uniqueness

Phthalic acid, isopropyl propyl ester is unique due to its specific ester groups (isopropyl and propyl), which impart distinct physical and chemical properties compared to other phthalic acid esters. These properties make it suitable for specific applications where other esters may not be as effective.

Biologische Aktivität

Isopropyl Propyl Phthalate (IPP) is a phthalate ester that has garnered attention due to its widespread use in various industrial applications and potential biological impacts. This article explores the biological activity of IPP, focusing on its interactions within biological systems, metabolic pathways, and potential health implications.

Chemical Characteristics

- Molecular Formula : C₁₄H₁₈O₄

- Molecular Weight : Approximately 254.31 g/mol

- Classification : Phthalate ester

IPP is primarily used in plastics, cosmetics, and as a solvent in various chemical processes. Its structure allows it to interact with biological systems in complex ways, influencing metabolic and toxicological outcomes.

Metabolic Pathways

Research indicates that phthalates, including IPP, can significantly influence metabolic pathways. IPP is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and energy homeostasis. This modulation can lead to alterations in fat storage and insulin sensitivity, potentially contributing to metabolic disorders such as obesity and diabetes .

Table 1: Summary of Metabolic Effects of this compound

| Effect | Description |

|---|---|

| PPAR Activation | Influences lipid metabolism and may lead to metabolic disorders |

| Insulin Sensitivity | Altered insulin response due to changes in lipid metabolism |

| Toxicity Profile | Contributes to the overall toxicity associated with phthalates |

Toxicological Studies

Phthalates have been associated with various health risks, including reproductive and developmental toxicity. Epidemiological studies suggest that exposure to phthalates during critical developmental periods can lead to neurodevelopmental damage and reproductive issues . In laboratory studies, IPP has shown potential endocrine-disrupting effects, which could impact hormone regulation and reproductive health.

Case Study: Reproductive Toxicity

A notable study examined the effects of phthalates on reproductive outcomes in animal models. Results indicated that exposure to IPP led to significant alterations in reproductive hormone levels and fertility rates in rodents . These findings are critical as they underscore the potential risks associated with human exposure, especially among pregnant women.

Environmental Interactions

The environmental fate of IPP is also a concern. Studies reveal that phthalates can persist in ecosystems, affecting microbial communities and leading to bioaccumulation in aquatic organisms. The biodegradation processes mediated by microorganisms can influence the persistence of IPP in the environment, raising questions about its long-term ecological impacts .

Health Implications

The biological activity of IPP raises several health concerns:

- Endocrine Disruption : Evidence suggests that IPP can disrupt endocrine function, potentially leading to reproductive health issues.

- Developmental Toxicity : Exposure during pregnancy may result in adverse developmental outcomes for offspring.

- Metabolic Disorders : Alterations in lipid metabolism linked to PPAR modulation may contribute to obesity and insulin resistance.

Eigenschaften

IUPAC Name |

2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNUUQDSEZYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.